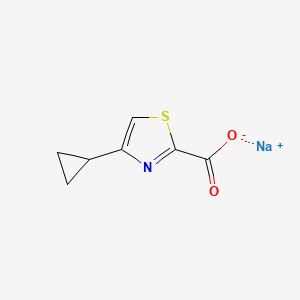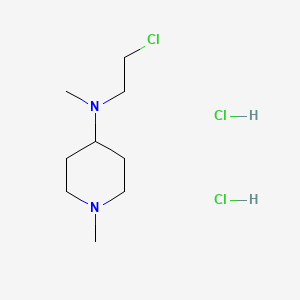
Methyl 3,4-difluoro-5-methoxyphenylacetate
Descripción general
Descripción
Methyl 3,4-difluoro-5-methoxyphenylacetate (MDFA) is a synthetic organic compound that belongs to a class of compounds known as fluoroalkyl esters. MDFA is a versatile compound that can be used for a variety of scientific applications, ranging from synthesis and catalysis to biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Methyl 3,4-difluoro-5-methoxyphenylacetate can be used in a variety of scientific applications. It has been used as a catalyst for a variety of reactions, including the synthesis of amides, esters, and aldehydes. It has also been used as a reagent for the synthesis of a variety of heterocyclic compounds, such as pyridines and quinolines. In addition, Methyl 3,4-difluoro-5-methoxyphenylacetate has been used in the synthesis of a variety of biologically active compounds, such as antibiotics and anti-inflammatory agents.
Mecanismo De Acción
Methyl 3,4-difluoro-5-methoxyphenylacetate is a versatile compound that can be used as a catalyst in a variety of reactions. In the presence of a base, Methyl 3,4-difluoro-5-methoxyphenylacetate can act as a nucleophile, attacking electrophilic centers in the substrate. In the presence of an acid, Methyl 3,4-difluoro-5-methoxyphenylacetate can act as an electrophile, reacting with nucleophilic centers in the substrate. In either case, the reaction proceeds via a series of steps, including protonation, attack, and deprotonation.
Efectos Bioquímicos Y Fisiológicos
Methyl 3,4-difluoro-5-methoxyphenylacetate has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, Methyl 3,4-difluoro-5-methoxyphenylacetate has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, Methyl 3,4-difluoro-5-methoxyphenylacetate has been shown to possess antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3,4-difluoro-5-methoxyphenylacetate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, which makes it accessible to many researchers. Another advantage is that it is a relatively stable compound, which makes it easy to store and handle. However, Methyl 3,4-difluoro-5-methoxyphenylacetate is also a relatively reactive compound, which can lead to unwanted side reactions in some cases. Additionally, Methyl 3,4-difluoro-5-methoxyphenylacetate is an irritant and can cause skin and eye irritation if not handled properly.
Direcciones Futuras
Methyl 3,4-difluoro-5-methoxyphenylacetate is an important compound with a variety of potential applications. In the future, Methyl 3,4-difluoro-5-methoxyphenylacetate could be used to synthesize a variety of biologically active compounds, such as drugs and pesticides. Additionally, Methyl 3,4-difluoro-5-methoxyphenylacetate could be used in the development of novel catalytic processes for the synthesis of a variety of organic compounds. Furthermore, Methyl 3,4-difluoro-5-methoxyphenylacetate could be used to study the biochemical and physiological effects of various compounds, such as antibiotics and anti-inflammatory agents. Finally, Methyl 3,4-difluoro-5-methoxyphenylacetate could be used to study the mechanism of action of various enzymes, such as cyclooxygenase-2 and acetylcholinesterase.
Propiedades
IUPAC Name |
methyl 2-(3,4-difluoro-5-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-4-6(5-9(13)15-2)3-7(11)10(8)12/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDKIZGRKVCDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC(=O)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-difluoro-5-methoxyphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate](/img/structure/B1412823.png)

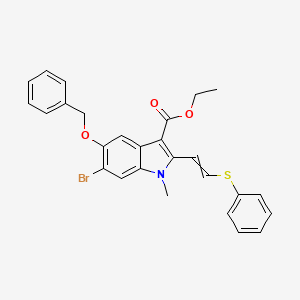
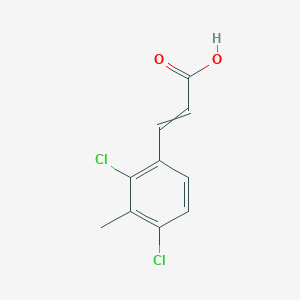

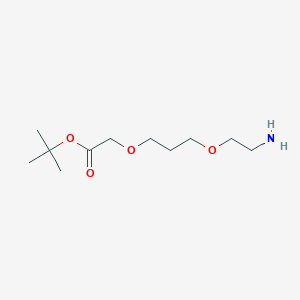
![tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1412832.png)
![Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1412834.png)
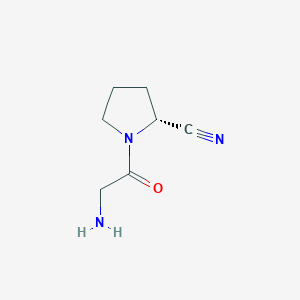
![1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412837.png)
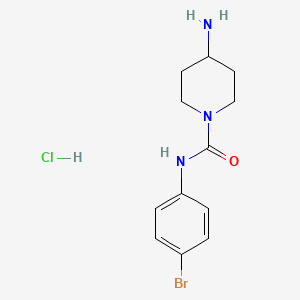
![2-[4-(2,2-Difluoropropoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1412839.png)
